molecular formula C10H13N5O4 B12789648 4'-Azido-3'-deoxythymidine CAS No. 130108-82-6

4'-Azido-3'-deoxythymidine

Cat. No.: B12789648
CAS No.: 130108-82-6
M. Wt: 267.24 g/mol
InChI Key: MIXHWWCIYLMJQR-XCBNKYQSSA-N
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Description

4’-Azido-3’-deoxythymidine, also known as azidothymidine, is a nucleoside analog reverse transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat HIV/AIDS. This compound is a thymidine analogue, which means it mimics the natural nucleoside thymidine, a building block of DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-3’-deoxythymidine typically involves the azidation of 3’-deoxythymidine. This process can be achieved through various methods, including the use of azidotrimethylsilane in the presence of a catalyst such as tin(IV) chloride . Another method involves the reaction of 3’-deoxythymidine with sodium azide in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of 4’-Azido-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 4’-Azido-3’-deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Azido-3’-deoxythymidine has a wide range of applications in scientific research:

Mechanism of Action

4’-Azido-3’-deoxythymidine exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of HIV. The compound is incorporated into the viral DNA during replication, leading to premature termination of the DNA chain. This prevents the virus from multiplying and spreading .

Molecular Targets and Pathways:

Comparison with Similar Compounds

4’-Azido-3’-deoxythymidine is unique among nucleoside analogs due to its specific action against HIV reverse transcriptase. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics and side effect profiles. 4’-Azido-3’-deoxythymidine remains a cornerstone in the treatment of HIV/AIDS due to its efficacy and historical significance .

Properties

CAS No.

130108-82-6

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

1-[(2R,5S)-5-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-6-4-15(9(18)12-8(6)17)7-2-3-10(5-16,19-7)13-14-11/h4,7,16H,2-3,5H2,1H3,(H,12,17,18)/t7-,10+/m1/s1

InChI Key

MIXHWWCIYLMJQR-XCBNKYQSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@](O2)(CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)(CO)N=[N+]=[N-]

Origin of Product

United States

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